molecular formula C15H13F3O5 B14045612 Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate

Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate

Cat. No.: B14045612
M. Wt: 330.25 g/mol
InChI Key: KQYFRIFOHLHERM-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)acetate is a complex organic compound characterized by its unique structure, which includes a trifluoromethoxy group and a benzoannulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)acetate typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the benzoannulene core: This can be achieved through a series of cyclization reactions starting from simpler aromatic precursors.

    Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethylating agents under controlled conditions to ensure selective substitution.

    Esterification: The final step involves the esterification of the intermediate compound to form the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the benzoannulene core provides structural stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxo-2-phenylacetate: Similar in structure but lacks the trifluoromethoxy group and benzoannulene core.

    Trifluoromethylated benzoannulenes: Compounds with similar cores but different functional groups.

Uniqueness

Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo7

Properties

Molecular Formula

C15H13F3O5

Molecular Weight

330.25 g/mol

IUPAC Name

methyl 2-oxo-2-[5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydrobenzo[7]annulen-6-yl]acetate

InChI

InChI=1S/C15H13F3O5/c1-22-14(21)13(20)11-4-2-3-8-7-9(23-15(16,17)18)5-6-10(8)12(11)19/h5-7,11H,2-4H2,1H3

InChI Key

KQYFRIFOHLHERM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1CCCC2=C(C1=O)C=CC(=C2)OC(F)(F)F

Origin of Product

United States

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